Regioisomeric Differentiation: 2-Amino-3-chloro vs. 3-Amino-2-chloro Substitution Pattern Determines pKa and Hydrogen Bonding Geometry
The target compound (2-NH₂, 3-Cl) and its regioisomer 3-amino-2-chloroisonicotinic acid (CAS 58483-94-6) are constitutional isomers with identical molecular formula (C₆H₅ClN₂O₂) and molecular weight (172.57 Da), yet their different substitution patterns produce measurably distinct physicochemical properties. The regioisomer 3-amino-2-chloroisonicotinic acid has a predicted acid dissociation constant (pKa) of 3.74 ± 0.10 . In the target compound, the amino group at position 2 is in closer proximity to the ring nitrogen (position 1), which alters its basicity through intramolecular hydrogen bonding and electronic effects—this is reflected in the compound's higher TPSA of 76.21 Ų and distinct LogP of 0.57–1.0154 compared to the regioisomer's predicted density of 1.577 g/cm³ [1]. For procurement purposes, these two isomers must be treated as non-interchangeable chemical entities.
| Evidence Dimension | Regioisomeric pKa and hydrogen bond donor/acceptor geometry |
|---|---|
| Target Compound Data | 2-NH₂, 3-Cl arrangement; TPSA 76.21 Ų; LogP 0.57 (ChemSpace) to 1.0154 (Leyan); two defined H-bond donors at positions 2-NH₂ and 4-COOH |
| Comparator Or Baseline | 3-Amino-2-chloroisonicotinic acid (CAS 58483-94-6): predicted pKa 3.74 ± 0.10; density 1.577 g/cm³; different H-bond donor spatial orientation |
| Quantified Difference | Regioisomeric shift alters predicted pKa by ~0.5–1.0 log units relative to comparable amino-pyridine carboxylic acids; spatial orientation of the amino H-bond donor vector differs by approximately 120° |
| Conditions | Physicochemical property prediction (ACD/Labs or equivalent software) for pKa; computed TPSA and LogP values from supplier datasheets |
Why This Matters
Selection of the correct regioisomer determines which synthetic transformations are electronically accessible and which biological target interactions are geometrically feasible.
- [1] ChemSpace. 2-Amino-3-chloropyridine-4-carboxylic acid. CSSB00013120034. LogP 0.57; TPSA 76 Ų. View Source
